1-(Cyclopropylsulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine
Description
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-(furan-2-ylmethylsulfonyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S2/c15-20(16,10-11-2-1-9-19-11)12-5-7-14(8-6-12)21(17,18)13-3-4-13/h1-2,9,12-13H,3-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBXADOGSMCLER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylsulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the cyclopropylsulfonyl and furan-2-ylmethylsulfonyl groups. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Cyclopropylsulfonyl Group: This step often involves the reaction of the piperidine derivative with cyclopropylsulfonyl chloride under basic conditions.
Introduction of Furan-2-ylmethylsulfonyl Group: This can be done by reacting the intermediate with furan-2-ylmethylsulfonyl chloride, again under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylsulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1-(Cyclopropylsulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine has shown promise as a lead compound for drug development targeting various diseases due to its structural features that suggest potential interactions with biological targets.
- Enzyme Inhibition : Preliminary studies indicate that compounds with similar structures can effectively inhibit enzyme activity. This suggests that 1-(Cyclopropylsulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine may also exhibit comparable inhibitory effects on specific enzymes or receptors.
- Targeted Therapeutics : The compound's ability to modulate enzyme activity or receptor interactions positions it as a candidate for further research in therapeutic contexts, including cancer treatment and antimicrobial applications.
Case Studies and Research Findings
Research has indicated that compounds similar to 1-(Cyclopropylsulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine can serve as effective inhibitors in various biological pathways. For instance, studies on related sulfonamide derivatives have demonstrated their efficacy against Mycobacterium tuberculosis by targeting cell wall biosynthesis pathways .
Additionally, the structural uniqueness of this compound may confer specific biological activities not observed in other similar compounds, warranting further investigation into its pharmacological potential.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylsulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The sulfonyl groups may play a role in modulating the compound’s reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Piperidine Sulfonyl Derivatives
The biological and chemical profiles of sulfonyl-piperidine compounds are heavily influenced by substituent type and position. Key analogs include:
- Cyclopropyl vs. Its electron-withdrawing nature could also modulate the sulfonyl group’s electronic effects .
- Furan-2-ylmethyl vs. Alkyl/Aryl Groups : The furan substituent introduces a heteroaromatic oxygen atom, enabling hydrogen bonding and π-π interactions. This contrasts with methylsulfonyl-phenyl derivatives (e.g., ), where aromatic stacking dominates .
Physicochemical Properties
- Solubility and logP: Cyclopropyl’s compact structure may lower molecular weight (~248.3 g/mol for cyclopropylsulfonyl vs. The furan group’s polarity could further reduce logP compared to purely aromatic analogs .
- Synthetic Complexity : The target compound’s synthesis likely involves multi-step sulfonylation, similar to methods in , where 1,3,4-oxadiazole derivatives were prepared via nucleophilic substitution. However, introducing cyclopropyl and furan groups may require specialized reagents .
Biological Activity
1-(Cyclopropylsulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth exploration of its biological activity, synthesis, and potential applications.
Structural Characteristics
The compound consists of a piperidine ring substituted with cyclopropyl and furan moieties, along with dual sulfonyl groups. The presence of these functional groups enhances its chemical reactivity and biological potential. The sulfonyl groups facilitate various chemical reactions, which may contribute to the compound's pharmacological properties.
Antimicrobial Properties
Research indicates that compounds similar to 1-(Cyclopropylsulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine exhibit significant antimicrobial activity. For instance, derivatives with piperidine structures have shown effectiveness against various fungal strains, including Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 µg/mL . The disruption of the plasma membrane in fungal cells has been observed, leading to apoptotic cell death and cell cycle arrest.
Anticancer Potential
The structural similarities between 1-(Cyclopropylsulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine and other piperidine-based compounds suggest potential anticancer properties. Compounds featuring piperidine rings have been reported to exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating significant growth inhibition . The specific combination of cyclopropane and furan functionalities may confer unique mechanisms of action that warrant further investigation.
Synthesis
The synthesis of 1-(Cyclopropylsulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine typically involves multi-step processes:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Cyclopropylsulfonyl Group : This step often involves reacting the piperidine derivative with cyclopropylsulfonyl chloride under basic conditions.
- Introduction of Furan-2-ylmethylsulfonyl Group : This can be done by reacting the intermediate with furan-2-ylmethylsulfonyl chloride, again under basic conditions.
Case Study 1: Antifungal Activity
A study investigating piperidine derivatives demonstrated that specific structural modifications could enhance antifungal activity against C. auris. The compounds induced apoptosis and disrupted cellular integrity, highlighting their potential as therapeutic agents against resistant fungal infections .
Case Study 2: Anticancer Activity
In another study focusing on the anticancer properties of piperidine derivatives, several compounds demonstrated promising cytotoxic effects on human cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications in the phenolic or sulfonamide groups could significantly influence their efficacy .
Q & A
Basic: What methodologies are suitable for synthesizing 1-(cyclopropylsulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine?
The synthesis typically involves sequential sulfonylation of the piperidine core. Key steps include:
- Sulfonyl group introduction : React piperidine with cyclopropylsulfonyl chloride and furan-2-ylmethylsulfonyl chloride under basic conditions (e.g., K₂CO₃ or Et₃N) in dichloromethane (DCM) or tetrahydrofuran (THF). Stirring at 0–25°C for 4–12 hours ensures complete substitution .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for isolation.
- Validation : Confirm purity via HPLC (≥98%) and structural integrity via ¹H/¹³C NMR .
Basic: How can researchers characterize the crystal structure of this compound?
X-ray crystallography with programs like SHELXL (for refinement) is critical:
- Data collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : Apply anisotropic displacement parameters and resolve disorder using constraints (e.g., DFIX in SHELXL) .
- Validation : Cross-check with computational models (DFT-optimized geometries) to confirm bond lengths/angles .
Basic: What experimental protocols assess the compound’s solubility and stability?
- Solubility : Test in DMSO, water, and PBS using shake-flask methods (24 hrs, 25°C). Quantify via UV-Vis spectroscopy or HPLC .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolytic/byproduct formation .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
- Analog design : Replace cyclopropyl or furan groups with substituents varying in steric/electronic profiles (e.g., phenyl, heteroaromatics).
- Testing : Evaluate analogs in enzyme inhibition assays (e.g., kinase or protease targets). Use IC₅₀ values to correlate substituent effects with potency .
- Data analysis : Apply multivariate regression to identify key physicochemical descriptors (e.g., logP, H-bond acceptors) .
Advanced: What in silico strategies predict target interactions for this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model binding to sulfotransferases or cytochrome P450 isoforms. Validate with MD simulations (100 ns) to assess binding stability .
- Pharmacophore mapping : Align with known inhibitors (e.g., sulfonamide-based drugs) to identify critical interaction motifs .
Advanced: How to resolve contradictions in reported bioactivity data?
- Reproducibility checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate cell lines (e.g., HEK293 vs. HeLa).
- Meta-analysis : Compare datasets using tools like RevMan to identify outliers or confounding variables (e.g., solvent effects in IC₅₀ measurements) .
Advanced: What catalytic systems improve yield in key synthetic steps?
- Suzuki-Miyaura coupling : Optimize cross-couplings using Pd(dppf)Cl₂ (5 mol%) in DMSO at 80°C. Monitor via TLC and isolate via aqueous extraction (EtOAc/H₂O) .
- Troubleshooting : For low yields, pre-activate boronic esters with KOAc or switch to Pd(PPh₃)₄ .
Advanced: Which analytical methods ensure purity for pharmacological studies?
- HPLC-DAD : Use a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm. Calibrate against USP reference standards .
- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragment patterns via ESI-QTOF .
Advanced: How to design in vivo pharmacokinetic studies for this compound?
- Dosing : Administer orally (10 mg/kg) or intravenously (2 mg/kg) in rodent models.
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 24 hrs. Quantify via LC-MS/MS (LLOQ: 1 ng/mL) .
- Parameters : Calculate AUC, Cₘₐₓ, t₁/₂ using non-compartmental analysis (Phoenix WinNonlin) .
Advanced: How does the compound behave under physiological pH conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
